molecular formula C7H8ClNO3 B6191870 5-(2-chloropropan-2-yl)-1,2-oxazole-3-carboxylic acid CAS No. 2680536-59-6

5-(2-chloropropan-2-yl)-1,2-oxazole-3-carboxylic acid

Cat. No.: B6191870
CAS No.: 2680536-59-6
M. Wt: 189.6
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Description

5-(2-chloropropan-2-yl)-1,2-oxazole-3-carboxylic acid: is an organic compound that belongs to the oxazole family Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-chloropropan-2-yl)-1,2-oxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloropropan-2-ylamine with a suitable carboxylic acid derivative in the presence of a dehydrating agent. The reaction conditions often require an inert atmosphere and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the chlorinated isopropyl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the oxazole ring or the carboxylic acid group, resulting in the formation of reduced analogs.

    Substitution: The chlorinated isopropyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium azide (NaN₃) and thiols (R-SH) can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, 5-(2-chloropropan-2-yl)-1,2-oxazole-3-carboxylic acid is used as a building block for the synthesis of more complex molecules

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological macromolecules makes it a useful tool in drug discovery and development.

Medicine: In medicine, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory or antimicrobial properties. Research is ongoing to explore its potential as a therapeutic agent.

Industry: Industrially, the compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the synthesis of polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(2-chloropropan-2-yl)-1,2-oxazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. The exact pathways and targets depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

    Phenylacetone: An organic compound with a similar structure but different functional groups.

    3-bromo-5-(2-chloropropan-2-yl)-1,2-oxazole: A brominated analog with similar reactivity.

    Tris(2-chloro-1-methylethyl) phosphate: Another chlorinated compound with different applications.

Uniqueness: 5-(2-chloropropan-2-yl)-1,2-oxazole-3-carboxylic acid is unique due to its specific combination of functional groups and the presence of the oxazole ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

2680536-59-6

Molecular Formula

C7H8ClNO3

Molecular Weight

189.6

Purity

95

Origin of Product

United States

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